Differentiation from 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 874782-55-5): Thioether vs. Thiol Pharmacophore
The target compound (CAS 831184-35-1) possesses a benzylthioether substituent at the triazole 5-position, whereas the closest commercially available analog CAS 874782-55-5 bears a free thiol (-SH) group. This difference is critical; the benzylthioether is a key pharmacophore for occupying the hydrophobic P2 pocket of the Bcl-2 protein, as demonstrated by molecular modeling studies on the closely related 4-amino series [1]. The free thiol analog lacks this critical hydrophobic anchor, is more prone to oxidative dimerization in biological media, and exhibits a distinct hydrogen-bond donor profile (1 HBD for indole NH + 0 for thioether vs. 1 for indole NH + 1 for thiol), which significantly alters binding kinetics and cellular permeability [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (indole NH only) |
| Comparator Or Baseline | 2 (indole NH + thiol SH) for 5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol |
| Quantified Difference | 1 fewer HBD; increased predicted membrane permeability for target compound. |
| Conditions | Physicochemical property computed by PubChem (XLogP3-AA = 3.6 for target compound vs. 2.5 for thiol analog) [2]. |
Why This Matters
The reduced polarity and lack of a reactive thiol group make CAS 831184-35-1 a superior choice for cell-based assays and biophysical studies where oxidative instability or non-specific reactivity of free thiols would confound results.
- [1] Hamdy, R., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorg. Med. Chem. Lett., 23(8), 2391–2394. View Source
- [2] PubChem. (2026). Compound Summary for CID 2972613 (Target) and CID 11666578 (Thiol analog). National Center for Biotechnology Information. View Source
